(2R)-2-benzenesulfonamidopropanoic acid
Description
Significance of Chiral Sulfonamides in Contemporary Organic Chemistry Research
Chiral sulfonamides are a class of organic compounds that have become increasingly important in various fields of chemical research. Their significance stems from their presence in many biologically active molecules, their use as catalysts in asymmetric synthesis, and their role as versatile chemical building blocks. nih.gov The sulfonamide group (-SO₂NH-) itself is a key structural feature in a number of pharmaceuticals. nih.gov
In modern organic chemistry, the demand for enantiomerically pure compounds is high, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different physiological effects. mdpi.com Chiral sulfonamides play a crucial role in meeting this demand. They are utilized as chiral auxiliaries, which are chemical compounds that can be temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Furthermore, they are integral components of chiral ligands used in metal-catalyzed asymmetric reactions, enabling the synthesis of specific stereoisomers of a target molecule. researchgate.netnih.gov The development of novel methods for the synthesis of axially chiral sulfonamides continues to be an active area of research, highlighting their ongoing importance. acs.org
Recent research has also focused on the synthesis of bioactive sulfonamides derived from amino acids. nih.gov This approach leverages the inherent chirality and structural diversity of amino acids to create novel sulfonamide derivatives with a wide range of potential pharmacological activities. nih.gov
Stereochemical Aspects of (2R)-2-Benzenesulfonamidopropanoic Acid
The name "this compound" precisely defines the three-dimensional arrangement of the atoms in the molecule. The "(2R)" designation specifies the configuration at the chiral center, which is the second carbon atom of the propanoic acid chain. This carbon is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), a carboxylic acid group (-COOH), and a benzenesulfonamido group (-NHSO₂C₆H₅).
The "R" comes from the Latin rectus (right) and is determined by the Cahn-Ingold-Prelog (CIP) priority rules. This specific stereochemistry is a critical feature of the molecule, as it dictates how it will interact with other chiral molecules, such as enzymes and receptors in a biological system. The precise spatial arrangement of these functional groups is fundamental to its chemical and biological properties. The synthesis of such enantiomerically pure compounds often requires specialized techniques to ensure the desired stereochemical outcome. nih.gov
Historical Context and Evolution of Research on Sulfonamido Acids
The history of sulfonamides dates back to the early 20th century with the discovery of their antibacterial properties. researchgate.netwikipedia.org The first sulfonamide drug, Prontosil, was discovered in the 1930s and was found to be a prodrug that is metabolized in the body to the active agent, sulfanilamide. wikipedia.orgopenaccesspub.org This discovery marked a significant milestone in medicine, paving the way for the development of a wide range of sulfa drugs. researchgate.netopenaccesspub.org
Initially, the research focus was primarily on sulfonamides as antibacterial agents. nih.govresearchgate.net However, over time, the scope of sulfonamide research expanded significantly. Scientists began to explore derivatives with a broader range of biological activities. The incorporation of amino acid moieties into sulfonamide structures gave rise to the field of sulfonamido acids. This evolution was driven by the desire to create compounds with improved pharmacological profiles and novel therapeutic applications.
The study of amino sulfonic acids and their derivatives has a long history, with literature on the topic dating back to the 19th century. researchgate.net Modern research in this area has benefited from advancements in synthetic organic chemistry, allowing for the creation of a vast array of complex sulfonamido acids with tailored properties. researchgate.net The development of methods for the stereoselective synthesis of these compounds has been a particularly important area of focus, enabling researchers to investigate the specific roles of chirality in their biological activity. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(benzenesulfonamido)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLXTMZRKBVYST-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of 2r 2 Benzenesulfonamidopropanoic Acid in Asymmetric Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
In asymmetric synthesis, the "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. (2R)-2-Benzenesulfonamidopropanoic acid is a prime example of a molecule derived from this chiral pool, originating from the unnatural (R)-alanine. As a chiral building block, or synthon, its entire molecular framework, or a significant portion thereof, is incorporated into the final structure of a larger, more complex target molecule, preserving the original stereocenter.
The benzenesulfonamide (B165840) moiety offers several advantages over other common N-protecting groups. It is robust under a wide range of reaction conditions, including those involving strong bases or organometallic reagents, yet it can be cleaved when necessary. Furthermore, the sulfonamide proton is more acidic than that of a typical amide, which can influence the reactivity and conformational preferences of the molecule.
While this compound is an ideal candidate for chiral pool synthesis, its most prevalent application lies in the synthesis of derivatives that are then used as auxiliaries or ligands. Its direct incorporation as a core structural component in the total synthesis of complex natural products is less commonly documented in broad literature compared to its role as a precursor for catalytic tools. However, its structure forms the basis for numerous peptide-based bioactive molecules where the N-terminal sulfonamide group can enhance metabolic stability or receptor binding affinity.
Utilization as a Chiral Auxiliary Precursor
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is cleaved from the substrate and can ideally be recovered for reuse. This compound is an excellent starting material for the creation of such auxiliaries, most notably those of the oxazolidinone class.
The most common chiral auxiliary designed from this compound is a 3-benzenesulfonyl-4-methyloxazolidin-2-one. The synthesis is a straightforward, multi-step process:
Reduction: The carboxylic acid functional group of this compound is selectively reduced to a primary alcohol. This is typically achieved using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiH₄), yielding the chiral amino alcohol, (2R)-2-benzenesulfonamido-1-propanol.
Cyclization: The resulting amino alcohol is then cyclized to form the five-membered oxazolidinone ring. This step is commonly performed by reacting the amino alcohol with a carbonylating agent such as phosgene, triphosgene, or a carbamate (B1207046) like carbonyldiimidazole (CDI).
The resulting molecule, (R)-3-(benzenesulfonyl)-4-methyloxazolidin-2-one, functions as a chiral auxiliary. The substrate of interest is then acylated onto the nitrogen atom of the oxazolidinone ring, positioning it for subsequent diastereoselective reactions. The bulky benzenesulfonyl group and the methyl group at the C4 position work in concert to create a highly defined and rigid chiral environment, effectively shielding one face of the enolate derived from the acylated substrate.
Once a substrate is attached to an N-benzenesulfonyl-oxazolidinone auxiliary, it can undergo a variety of diastereoselective transformations. In these reactions, the chiral auxiliary dictates the approach of incoming reagents, leading to the preferential formation of one diastereomer over others.
A primary application is in the diastereoselective alkylation of enolates. The acylated oxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form a rigid, chelated (Z)-enolate. The bulky groups on the auxiliary block the "top" face, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered "bottom" face. This results in the formation of a new stereocenter with a predictable configuration relative to the auxiliary's stereocenter. After the reaction, the alkylated product is cleaved from the auxiliary, typically via hydrolysis, to yield an enantiomerically enriched carboxylic acid, alcohol, or other desired functional group.
The table below presents illustrative data for the diastereoselective alkylation of an N-acyl oxazolidinone auxiliary derived from a closely related N-sulfonylated amino acid, demonstrating the high levels of stereocontrol typically achieved.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Benzyl bromide | (4R)-3-((2S)-2-Benzylpropanoyl)-4-methyl-3-(phenylsulfonyl)oxazolidin-2-one | 92 | >98:2 |
| Allyl iodide | (4R)-3-((2S)-2-Allylpropanoyl)-4-methyl-3-(phenylsulfonyl)oxazolidin-2-one | 89 | 97:3 |
| Propargyl bromide | (4R)-3-((2S)-2-Propargylpropanoyl)-4-methyl-3-(phenylsulfonyl)oxazolidin-2-one | 85 | 96:4 |
| Methyl iodide | (4R)-3-((2S)-2-Methylpropanoyl)-4-methyl-3-(phenylsulfonyl)oxazolidin-2-one | 95 | >98:2 |
This data is representative of the high diastereoselectivity expected for such reactions based on established results for Evans-type oxazolidinone auxiliaries.
Computational Chemistry and Mechanistic Investigations of 2r 2 Benzenesulfonamidopropanoic Acid
Density Functional Theory (DFT) Studies on Conformational Preferences and Stereoselectivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. researchgate.netnih.gov For a chiral molecule like (2R)-2-benzenesulfonamidopropanoic acid, DFT is instrumental in determining its most stable three-dimensional arrangements, or conformations, and understanding the origins of stereoselectivity in its reactions.
Conformational analysis of N-sulfonylated amino acids by DFT typically reveals that the rotational barriers around the N-S and N-C bonds are significant, leading to distinct, stable conformers. rsc.org The preferred conformations are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For this compound, a key interaction is the potential for hydrogen bonding between the carboxylic acid proton and one of the sulfonyl oxygens, or between the N-H proton and the carbonyl oxygen.
DFT calculations can map the potential energy surface by systematically rotating key dihedral angles (e.g., Cα-N-S-Cipso and O=C-Cα-N) to identify low-energy conformers. The relative energies of these conformers provide insight into their population distribution at a given temperature.
Stereoselectivity in reactions where this compound acts as a chiral ligand or catalyst can also be rationalized using DFT. By modeling the transition states of competing reaction pathways (R vs. S), the enantiomeric excess can be predicted by comparing their activation energies. The lower energy transition state corresponds to the major product isomer.
Table 1: Representative DFT-Calculated Relative Energies for Key Conformers of a Generic N-Arylsulfonylated Alanine (B10760859) Derivative
| Conformer | Dihedral Angle (Cα-N-S-C) | Dihedral Angle (O=C-Cα-N) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 75° | 15° | 0.00 |
| 2 | -80° | 20° | 1.25 |
| 3 | 170° | -10° | 2.50 |
Mechanistic Elucidation of Reactions Involving this compound
Understanding the step-by-step mechanism of a chemical reaction is crucial for its optimization and application. Computational chemistry provides a virtual window into these transient processes. For reactions involving this compound, such as its synthesis or its use as a chiral building block, computational studies can elucidate the operative mechanisms.
One common reaction is the N-sulfonylation of (R)-alanine with benzenesulfonyl chloride. A computational study of this reaction would likely investigate a mechanism involving nucleophilic attack of the alanine nitrogen on the sulfur atom of the sulfonyl chloride. DFT calculations can model the reactants, intermediates, transition states, and products along the reaction coordinate. This allows for the determination of whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate.
Furthermore, if this compound is used as a ligand in asymmetric catalysis, computational studies can unravel the mechanism of stereoselection. By modeling the catalyst-substrate complex, researchers can identify the key non-covalent interactions (e.g., hydrogen bonding, π-stacking) that orient the substrate in a way that leads to the preferential formation of one enantiomer.
Molecular Dynamics Simulations for Understanding Reaction Pathways
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. peerj.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the observation of molecular motions on the nanosecond to microsecond timescale.
For this compound, MD simulations in an explicit solvent (like water) can reveal how the solvent molecules arrange around the solute and influence its conformational preferences. This is particularly important for understanding its behavior in a biological or reaction medium. Simulations can track the root-mean-square deviation (RMSD) of the backbone atoms to assess conformational stability over time.
MD simulations are also employed to explore reaction pathways, especially for complex processes like enzyme catalysis or ligand binding. nih.gov By using enhanced sampling techniques, such as metadynamics or umbrella sampling, MD can be used to calculate the free energy profile along a reaction coordinate, providing a more realistic picture of the reaction energetics in a dynamic environment than static quantum chemical calculations alone. These simulations can help identify important intermediate states and conformational changes that occur during a reaction.
Table 2: Illustrative Data from a Molecular Dynamics Simulation of a Sulfonamide in Water
| Simulation Time (ns) | RMSD (Å) of Backbone | Number of H-bonds (Solute-Water) |
| 0 | 0.0 | 5 |
| 10 | 1.2 | 7 |
| 20 | 1.5 | 6 |
| 30 | 1.3 | 8 |
| 40 | 1.4 | 7 |
| 50 | 1.6 | 6 |
Quantum Chemical Analysis of Transition States and Energy Landscapes
The transition state is a fleeting, high-energy configuration that a molecule must pass through to transform from reactant to product. Its structure and energy determine the rate of a chemical reaction. Quantum chemical methods, particularly DFT, are the primary tools for locating and characterizing transition states. researchgate.netsquarespace.com
For a reaction involving this compound, a transition state search would be performed to locate the saddle point on the potential energy landscape connecting reactants and products. Frequency calculations are then essential to confirm the nature of this stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is located, its energy can be used to calculate the activation energy (ΔE‡) of the reaction. This value is critical for predicting the reaction rate. By mapping out the energies of reactants, intermediates, transition states, and products, a complete energy landscape for the reaction can be constructed. This landscape provides a comprehensive understanding of the reaction's feasibility and kinetics. For example, in a multi-step reaction, the step with the highest activation energy will be the rate-determining step.
Table 3: Hypothetical Quantum Chemical Data for a Reaction Step Involving a Sulfonamide
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactants | 0.0 | 0 |
| Transition State | +22.5 | 1 |
| Intermediate | -5.2 | 0 |
| Product | -15.8 | 0 |
Molecular Recognition Studies Involving 2r 2 Benzenesulfonamidopropanoic Acid
Host-Guest Chemistry and Chiral Discrimination Phenomena
The principles of host-guest chemistry revolve around the formation of structurally well-defined complexes between a larger 'host' molecule and a smaller 'guest' molecule. The specificity of this binding is dictated by a combination of factors including size, shape, and electronic complementarity. In the context of (2R)-2-benzenesulfonamidopropanoic acid, its structure allows it to potentially act as a guest, where its functional groups can interact with the binding sites of a larger host molecule, such as a cyclodextrin or a synthetic macrocycle. The hydrophobic benzene (B151609) ring can be encapsulated within the nonpolar cavity of a host, while the carboxylic acid and sulfonamide groups can interact with the host's rim through hydrogen bonding.
Chiral discrimination is a critical aspect of molecular recognition, particularly in biological systems and enantioselective synthesis. The enantiomerically pure nature of this compound makes it a valuable tool for studying these phenomena. When interacting with a chiral host, the diastereomeric complexes formed with the (R)-enantiomer will have different association constants compared to the (S)-enantiomer. This difference in binding affinity is the basis for chiral discrimination and can be exploited for the separation of enantiomers. The "lock-and-key" principle is often invoked to describe this specificity, where one enantiomer fits more favorably into the chiral binding site of the host. nih.gov
The mechanism of chiral discrimination often relies on a three-point interaction model, where multiple non-covalent interactions between the chiral selector (the host) and the analyte (the guest) are necessary to differentiate between enantiomers. For this compound, these interactions could involve hydrogen bonding from the carboxylic acid and the N-H of the sulfonamide, and π-π stacking or hydrophobic interactions from the phenyl group.
Intermolecular Interactions and Non-Covalent Bonding Analysis
The supramolecular behavior of this compound is governed by a variety of non-covalent interactions. A detailed analysis of its crystal structure, or that of closely related compounds, can provide insight into the predominant forces at play.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). Carboxylic acids are well-known for forming robust hydrogen-bonded dimers. rsc.org Furthermore, the sulfonamide group provides another hydrogen bond donor (N-H) and two acceptor sites (the oxygen atoms of the sulfonyl group). These multiple hydrogen bonding sites allow for the formation of extended networks and specific recognition motifs. In the solid state, it is expected that intermolecular N-H···O and O-H···O hydrogen bonds would be significant in dictating the packing of the molecules, potentially leading to chain or sheet-like structures. researchgate.net
Van der Waals Forces: These non-specific attractive forces, although individually weak, collectively contribute to the stability of molecular complexes, particularly the hydrophobic interactions involving the phenyl and methyl groups.
A quantitative analysis of these weak non-covalent interactions can be performed using computational methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis, which can help to visualize and quantify the contributions of different types of intermolecular contacts. nih.gov
Table 1: Potential Intermolecular Interactions involving this compound
| Interaction Type | Donor/Acceptor Groups | Potential Role in Recognition |
| Hydrogen Bonding | Carboxylic acid (O-H, C=O), Sulfonamide (N-H, S=O) | Directional binding, formation of specific motifs |
| π-π Stacking | Phenyl ring | Stabilization of complexes with other aromatic systems |
| Hydrophobic Interactions | Phenyl ring, methyl group | Driving force for association in aqueous media |
| Dipole-Dipole Interactions | Sulfonyl group, Carboxyl group | Orientation and stabilization of complexes |
Enantioselective Binding and Sensing Applications
The ability of this compound to engage in specific, non-covalent interactions, combined with its chirality, makes it a candidate for applications in enantioselective binding and sensing. When immobilized on a surface or incorporated into a polymer, it can act as a chiral stationary phase for the chromatographic separation of enantiomers. The differential interactions between the immobilized chiral selector and the enantiomers of a racemic analyte lead to different retention times, allowing for their separation.
In the realm of chemical sensing, a host molecule incorporating the this compound scaffold could be designed to bind selectively to one enantiomer of a chiral guest. This binding event can be coupled to a signal transduction mechanism, such as a change in fluorescence or a colorimetric response, to create a chiroptical sensor. The sensitivity and selectivity of such a sensor would depend on the strength and specificity of the host-guest interactions. The development of such sensors is crucial for applications in pharmacology, where the enantiomers of a drug can have vastly different physiological effects.
Supramolecular Architectures Incorporating this compound Scaffolds
The predictable and directional nature of the non-covalent interactions involving this compound makes it an attractive building block, or tecton, for the construction of larger, well-defined supramolecular architectures. rsc.org The ability of the carboxylic acid to form dimeric hydrogen bonds and the capacity of the sulfonamide to engage in further hydrogen bonding can lead to the formation of one-dimensional tapes, two-dimensional sheets, or even three-dimensional frameworks.
By co-crystallizing this compound with other molecules that have complementary functional groups, it is possible to create multi-component crystals with specific structures and properties. For example, co-crystallization with a bipyridine could lead to the formation of a salt or a co-crystal held together by strong N+-H···O- or N···H-O hydrogen bonds, respectively. The chirality of the benzenesulfonamidopropanoic acid component would impart chirality to the entire supramolecular assembly.
These supramolecular structures can exhibit interesting properties, such as porosity for gas storage or separation, or catalytic activity if the assembly creates a well-defined active site. The study of these architectures provides fundamental insights into the principles of molecular self-assembly and paves the way for the rational design of new functional materials.
Derivatives and Analogues of 2r 2 Benzenesulfonamidopropanoic Acid: Synthetic Accessibility and Research Applications
Synthesis of Novel N-Substituted and Ring-Modified Derivatives
The synthesis of novel derivatives of (2R)-2-benzenesulfonamidopropanoic acid can be broadly categorized into modifications at the nitrogen atom of the sulfonamide (N-substitution) and alterations to the phenyl ring of the benzenesulfonyl group (ring-modification).
N-Substitution: The sulfonamide nitrogen of this compound can be readily N-acylated to introduce a variety of functional groups. This transformation is typically achieved by reacting the parent compound with acyl chlorides or anhydrides under basic conditions. The introduction of an acyl group can significantly alter the steric and electronic properties of the molecule, which can be leveraged in various applications. For instance, N-acylation with different aromatic and aliphatic acyl groups can modulate the biological activity of the resulting compounds. Research on related N-acylsulfonamides has demonstrated their potential as therapeutic agents.
Furthermore, N-alkylation of the sulfonamide moiety, though generally more challenging than acylation, provides another avenue for derivatization. These N-substituted derivatives can serve as chiral ligands in asymmetric catalysis or as building blocks for more complex molecular architectures.
Exploration of Amino Acid Analogues
The structural framework of this compound serves as a template for the design and synthesis of novel amino acid analogues. These analogues often involve the extension of the carbon chain to create β- or γ-amino acid derivatives or the incorporation of the sulfonamide moiety into peptide structures.
β- and γ-Amino Acid Analogues: The synthesis of β-amino acid analogues of this compound can be achieved through various synthetic routes, including the Arndt-Eistert homologation of the parent α-amino acid. These β-amino acid derivatives are of significant interest as they can be incorporated into peptides to induce unique secondary structures and enhance metabolic stability. The sulfonamide group in these analogues can participate in hydrogen bonding and other non-covalent interactions, influencing the conformational preferences of the resulting peptidomimetics.
Peptide Analogues: this compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The resulting peptide analogues, containing an N-benzenesulfonyl- (R)-alanine residue, can exhibit altered biological activities and receptor-binding affinities compared to their natural counterparts. The bulky benzenesulfonyl group can act as a steric shield or engage in specific interactions with biological targets. For instance, dipeptides and tripeptides containing this moiety can be synthesized to explore their potential as enzyme inhibitors or receptor modulators. The synthesis of a benzyloxycarbonyl alanyl alanine (B10760859) dipeptide has been reported, showcasing a common strategy for peptide bond formation that can be adapted for incorporating this compound. google.com
Research Potential of Ester and Amide Derivatives
The carboxylic acid functionality of this compound is a prime site for derivatization, leading to the formation of esters and amides with significant research potential.
Ester Derivatives: Esterification of the carboxylic acid can be readily accomplished using various alcohols under acidic catalysis or through coupling with alkyl halides in the presence of a base. The resulting esters are often used as chiral building blocks in organic synthesis. nih.govresearchgate.net They can undergo a variety of transformations at the ester group while retaining the stereochemical integrity of the α-carbon. These chiral esters are valuable intermediates for the synthesis of more complex enantiomerically pure molecules.
Amide Derivatives: The conversion of the carboxylic acid to an amide is another common and impactful modification. Amide derivatives can be synthesized by coupling the parent acid with a wide range of primary and secondary amines using standard peptide coupling reagents. These amide derivatives have been explored for their biological activities. For example, Nα-aroyl-N-aryl-phenylalanine amides have shown activity against various mycobacteria. nih.gov The nature of the amine component can be systematically varied to probe structure-activity relationships and optimize biological efficacy.
The research potential of these derivatives is vast, spanning from medicinal chemistry, where they are investigated as potential therapeutic agents, to materials science, where their self-assembly properties could be explored.
Impact of Structural Modifications on Asymmetric Inducing Properties
A key area of interest for derivatives of this compound is their application in asymmetric synthesis, either as chiral ligands for metal catalysts or as chiral auxiliaries. Structural modifications to the parent compound can have a profound impact on their ability to induce stereoselectivity in chemical reactions.
As Chiral Ligands: Derivatives of this compound, particularly those with coordinating groups introduced through N-substitution or ring-modification, can act as chiral ligands in asymmetric catalysis. For example, β-amino alcohol ligands derived from L-alanine have been successfully employed in the asymmetric addition of diethylzinc (B1219324) to aldehydes. psu.edu The steric and electronic properties of the substituents on the benzenesulfonyl group and any N-substituents can influence the geometry of the metal complex and, consequently, the enantioselectivity of the catalyzed reaction. Modifications that create a more defined and rigid chiral environment around the metal center are often sought to enhance asymmetric induction.
As Chiral Auxiliaries: When covalently attached to a substrate, derivatives of this compound can function as chiral auxiliaries, directing the stereochemical outcome of reactions on the substrate. The bulky and conformationally influential benzenesulfonamide (B165840) group can effectively shield one face of a reactive intermediate, leading to a diastereoselective transformation. The nature of N-substituents can further modulate this steric hindrance and the conformational preferences of the auxiliary-substrate conjugate. For instance, in diastereoselective alkylation reactions, the size and nature of the N-acyl group could influence the approach of the electrophile. researchgate.net After the desired stereocenter is created, the chiral auxiliary can be cleaved and potentially recycled. The efficiency of this cleavage can also be influenced by the structural modifications made to the auxiliary.
Advanced Spectroscopic and Structural Characterization in Research of 2r 2 Benzenesulfonamidopropanoic Acid
X-ray Crystallographic Analysis of Stereochemical Configuration and Hydrogen Bonding Networks
The stereochemical configuration at the chiral center (C2) is confirmed to be 'R' by relating the spatial arrangement of the substituents—the benzenesulfonamido group, the carboxylic acid group, the methyl group, and the hydrogen atom—according to the Cahn-Ingold-Prelog priority rules. universityofgalway.ie The crystal lattice of such N-sulfonylated amino acids is typically stabilized by an extensive network of hydrogen bonds. researchgate.net In the case of (2R)-2-benzenesulfonamidopropanoic acid, it is anticipated that the carboxylic acid moiety would act as a hydrogen bond donor (O-H···O) and acceptor (C=O···H). Furthermore, the sulfonamido group provides both a hydrogen bond donor (N-H···O) and acceptor sites (O=S=O···H). These interactions lead to the formation of supramolecular assemblies, often resulting in polymeric chains or two-dimensional sheets within the crystal structure. colab.wsresearchgate.net For instance, in the crystal structure of (2R)-2-benzenesulfonamido-2-phenylethanoic acid, intermolecular N—H⋯O and O—H⋯O hydrogen bonds create chains of molecules that form distinct ring motifs. researchgate.net
| Parameter | 2-Benzenesulfonamido-3-hydroxypropanoic acid colab.wsnih.gov | (2R)-2-Benzenesulfonamido-2-phenylethanoic acid researchgate.net |
|---|---|---|
| Formula | C₉H₁₁NO₅S | C₁₄H₁₃NO₄S |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 5.0464 (4) | 5.6022 (5) |
| b (Å) | 9.9752 (8) | 12.5026 (9) |
| c (Å) | 21.4701 (17) | 19.7886 (15) |
| Volume (ų) | 1080.78 (15) | 1386.03 (19) |
| Z | 4 | 4 |
Advanced NMR Spectroscopic Techniques for Stereochemical Assignments and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are instrumental.
Stereochemical assignments can be supported by the use of chiral derivatizing agents or chiral solvating agents, which induce diastereomeric environments that can be distinguished by NMR. diva-portal.org However, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable for conformational analysis. columbia.edulibretexts.org These experiments detect through-space interactions between protons that are in close proximity, providing insights into the preferred spatial arrangement of the molecule. For this compound, NOESY or ROESY spectra would reveal correlations between the protons of the phenyl ring and the protons of the propanoic acid backbone, helping to define the rotational conformation around the N-C and C-S bonds.
Furthermore, the magnitude of vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra can be used to determine dihedral angles via the Karplus equation, offering quantitative information about the conformation of the ethyl fragment of the propanoic acid moiety. nih.gov
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 180 |
| Aromatic (Phenyl) | 7.5 - 8.0 | 125 - 140 |
| Sulfonamide (-SO₂NH-) | 8.0 - 9.0 | - |
| α-CH | 4.0 - 4.5 | 50 - 60 |
| β-CH₃ | 1.3 - 1.6 | 15 - 25 |
Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination
Chiroptical methods, such as Electronic Circular Dichroism (ECD), are highly sensitive to the stereochemistry of a molecule and are widely used for the determination of absolute configuration in solution. columbia.edulibretexts.org ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of a specific enantiomer. libretexts.org
For this compound, the absolute configuration can be unequivocally determined by comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum. nanalysis.com The theoretical ECD spectrum is computed for a specific enantiomer (e.g., the R-enantiomer) using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and calculated spectra confirms the absolute configuration of the compound. This non-empirical approach is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. nanalysis.comspark904.nl The chromophores in this compound, primarily the benzene (B151609) ring and the carboxylic acid group, give rise to the electronic transitions observed in the ECD spectrum.
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Assignment |
|---|---|---|
| 210 | -0.909 | Negative Cotton Effect |
| 240 | +0.832 | Positive Cotton Effect |
Note: This is illustrative data for a generic chiral compound to demonstrate the nature of an ECD spectrum. libretexts.org
Mass Spectrometry in Mechanistic Studies and Derivative Identification
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In the context of this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be a common approach.
The fragmentation of sulfonamides under MS/MS conditions often involves characteristic losses. A notable fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), a loss of 64 Da, through a rearrangement mechanism. acs.org The protonated molecule of this compound would also be expected to undergo cleavage of the S-N bond. acs.org For N-sulfonylated amino acids, fragmentation can also occur within the amino acid moiety, such as the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. nih.gov
By analyzing the fragmentation patterns, it is possible to identify derivatives of this compound. For example, if the carboxylic acid is esterified, the mass of the corresponding fragment ions will shift by the mass of the ester group. Similarly, substitutions on the phenyl ring will alter the mass of fragments containing this moiety. These fragmentation pathways are crucial for mechanistic studies of reactions involving this compound and for the characterization of its metabolites or synthetic derivatives.
| m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| 230.06 | [M+H]⁺ | - |
| 166.05 | [M+H - SO₂]⁺ | 64 Da (SO₂) |
| 141.04 | [C₆H₅SO₂]⁺ | - |
| 88.04 | [M+H - C₆H₅SO₂]⁺ | 141 Da (C₆H₅SO₂) |
| 77.04 | [C₆H₅]⁺ | - |
Future Directions and Emerging Research Avenues
Integration of (2R)-2-Benzenesulfonamidopropanoic Acid in Flow Chemistry for Asymmetric Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. rsc.orgmdpi.com This methodology offers significant advantages over traditional batch processing, including enhanced safety, improved efficiency, and greater scalability. rsc.org The integration of this compound into flow chemistry setups, potentially as a chiral ligand or catalyst, could pave the way for novel asymmetric syntheses.
While specific studies on the use of this compound in flow chemistry are not yet prevalent, the broader field of continuous flow asymmetric catalysis provides a strong precedent for its potential. umontreal.caresearchgate.net Future research could focus on immobilizing the compound or its derivatives onto solid supports to create packed-bed reactors for continuous, stereoselective transformations.
Table 1: Potential Asymmetric Reactions for Flow Synthesis Using this compound Derivatives
| Reaction Type | Substrate | Potential Product | Significance |
| Aldol Reaction | Aldehyde and Ketone | Chiral β-hydroxy carbonyl | Key building block in natural product synthesis |
| Michael Addition | α,β-Unsaturated compound and Nucleophile | Chiral 1,5-dicarbonyl compound | Versatile intermediate for complex molecules |
| Diels-Alder Reaction | Diene and Dienophile | Chiral cyclic compound | Access to complex ring systems |
Application in Biocatalytic Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. While direct enzymatic transformations involving this compound are not extensively reported, its structural motifs suggest potential as a substrate or an inhibitor for certain enzyme classes. For instance, the carboxylic acid moiety could be targeted by lipases or esterases for resolution or derivatization.
Future research could explore the screening of various enzyme libraries to identify biocatalysts capable of acting on this compound. This could lead to the development of novel enzymatic routes for the synthesis of enantiomerically pure compounds.
Exploration in Materials Science for Chiral Recognition
The phenomenon of chiral recognition is fundamental to many biological processes and has significant applications in the separation of enantiomers and in sensing. nih.gov The presence of multiple hydrogen bonding sites (sulfonamide and carboxylic acid) and a defined stereocenter makes this compound an interesting candidate for the design of materials for chiral recognition.
Future work could involve the incorporation of this molecule into polymers or onto surfaces to create chiral stationary phases for chromatography or chiral sensors. The specific interactions between the enantiomers of a target molecule and the chiral environment provided by this compound could enable effective enantioseparation or enantioselective detection.
Theoretical Advancements in Predicting Stereochemical Outcomes
Computational chemistry plays an increasingly important role in understanding and predicting the outcomes of stereoselective reactions. Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to model the transition states of reactions catalyzed by derivatives of this compound.
By understanding the energetic differences between the diastereomeric transition states, researchers can predict which enantiomer of a product will be formed preferentially. This predictive power can significantly accelerate the development of new asymmetric catalytic systems. Future theoretical work could focus on building accurate computational models to guide the rational design of catalysts and ligands based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2R)-2-benzenesulfonamidopropanoic acid with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts to favor the (2R)-configuration. Protecting groups (e.g., tert-butoxycarbonyl, BOC) can stabilize intermediates during sulfonamide coupling. Deprotection conditions must be optimized to avoid racemization, as seen in analogous systems where harsh acidic/basic conditions led to byproducts . Chromatographic purification (e.g., chiral HPLC) or crystallization from polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric excess (>98%).
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and stereochemistry via coupling constants (e.g., in chiral centers).
- X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, as demonstrated for the monoclinic polymorph (space group P2) with unit cell parameters Å, Å, Å, β = 100.384° .
- HPLC-MS : Reverse-phase chromatography (C18 column) with MS detection identifies impurities (e.g., residual sulfonyl chloride or diastereomers) .
Advanced Research Questions
Q. How can researchers resolve conflicting crystallographic data when characterizing polymorphic forms of this compound?
- Methodological Answer : Polymorph characterization requires:
- Variable-Temperature XRD : To assess thermal stability and phase transitions.
- Rietveld Refinement : For powder XRD data, refine against known monoclinic (P2) or hypothetical orthorhombic models using software like TOPAS .
- DSC/TGA : Differential scanning calorimetry detects melting points and enthalpy changes between polymorphs. For example, the monoclinic form melts at ~192–196°C, similar to related sulfonamides .
Q. What strategies can optimize chiral resolution during large-scale synthesis of this compound?
- Methodological Answer :
- Kinetic Resolution : Use enzymes (e.g., lipases) or chiral catalysts (e.g., BINAP-metal complexes) to selectively hydrolyze undesired enantiomers.
- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis with in situ racemization of intermediates under mild basic conditions (pH 8–9).
- Preparative Chiral Chromatography : Scale-up using simulated moving bed (SMB) systems with cellulose-based columns (e.g., Chiralpak IC) .
Q. How can reaction mechanisms involving the sulfonamide group be analyzed under varying pH conditions?
- Methodological Answer :
- pH-Dependent Kinetic Studies : Monitor reaction rates (e.g., hydrolysis) via UV-Vis spectroscopy at pH 2–12. Sulfonamides are stable in acidic conditions but hydrolyze in strong bases (e.g., NaOH >1M).
- Isotopic Labeling : Use O-labeled water to track nucleophilic attack on the sulfonyl group.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for sulfonamide reactivity .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points or solubility profiles be addressed?
- Methodological Answer :
- Reproducibility Checks : Verify purity via elemental analysis (%C, %H, %N) and compare with literature (e.g., CAS 2639388-96-6 for dihydrochloride analogs ).
- Solvent Recrystallization : Test solubility in aprotic (e.g., DMSO) vs. protic solvents (e.g., methanol) to identify polymorph-dependent solubility.
- Interlaboratory Validation : Collaborate with independent labs using standardized protocols (e.g., USP <741> for melting ranges) .
Tables of Key Data
| Property | Value/Description | Reference |
|---|---|---|
| Crystal System | Monoclinic (P2) | |
| Unit Cell Parameters | Å, Å, Å, β = 100.384° | |
| Enantiomeric Purity | >98% (via chiral HPLC) | |
| Thermal Stability | Decomposition >250°C (TGA) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
